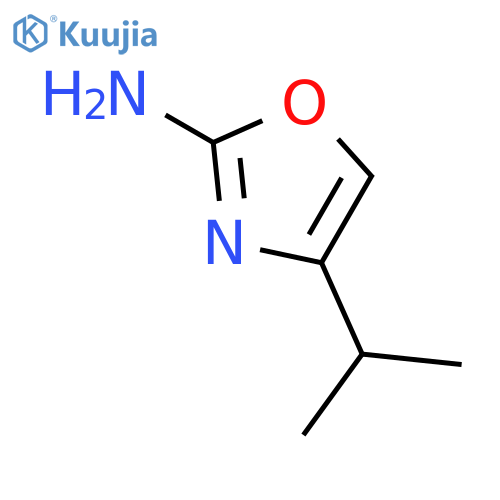Cas no 229003-15-0 (4-(propan-2-yl)-1,3-oxazol-2-amine)

229003-15-0 structure
商品名:4-(propan-2-yl)-1,3-oxazol-2-amine
CAS番号:229003-15-0
MF:C6H10N2O
メガワット:126.156401157379
MDL:MFCD13189377
CID:245164
PubChem ID:17941489
4-(propan-2-yl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolamine,4-(1-methylethyl)-
- 2-Oxazolamine,4-(1-methylethyl)-(9CI)
- 4-Isopropyloxazol-2-amine
- 4-propan-2-yl-1,3-oxazol-2-amine
- AKOS011344708
- CS-0238429
- AB68299
- 2-OXAZOLAMINE, 4-(1-METHYLETHYL)-
- SCHEMBL668578
- 229003-15-0
- EN300-195270
- 4-(PROPAN-2-YL)-1,3-OXAZOL-2-AMINE
- DB-106862
- 4-(propan-2-yl)-1,3-oxazol-2-amine
-
- MDL: MFCD13189377
- インチ: InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
- InChIKey: WIOHEPKTAHGOHM-UHFFFAOYSA-N
- ほほえんだ: CC(C1=COC(N)=N1)C
計算された属性
- せいみつぶんしりょう: 126.0794
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 95.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 211.1±33.0 °C at 760 mmHg
- フラッシュポイント: 81.5±25.4 °C
- PSA: 52.05
- じょうきあつ: 0.2±0.4 mmHg at 25°C
4-(propan-2-yl)-1,3-oxazol-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(propan-2-yl)-1,3-oxazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-195270-2.5g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 2.5g |
$1509.0 | 2023-09-17 | |
| Enamine | EN300-195270-0.5g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 0.5g |
$601.0 | 2023-09-17 | |
| Enamine | EN300-195270-1.0g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 1g |
$770.0 | 2023-05-24 | |
| Enamine | EN300-195270-0.1g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 0.1g |
$268.0 | 2023-09-17 | |
| Enamine | EN300-195270-5g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 5g |
$2235.0 | 2023-09-17 | |
| 1PlusChem | 1P002LUW-50mg |
2-Oxazolamine, 4-(1-methylethyl)- |
229003-15-0 | 95% | 50mg |
$269.00 | 2025-02-19 | |
| Aaron | AR002M38-500mg |
2-Oxazolamine, 4-(1-methylethyl)- |
229003-15-0 | 95% | 500mg |
$852.00 | 2025-01-21 | |
| Enamine | EN300-195270-1g |
4-(propan-2-yl)-1,3-oxazol-2-amine |
229003-15-0 | 95% | 1g |
$770.0 | 2023-09-17 | |
| A2B Chem LLC | AB20840-10g |
2-Oxazolamine, 4-(1-methylethyl)- |
229003-15-0 | 95% | 10g |
$3525.00 | 2024-04-20 | |
| A2B Chem LLC | AB20840-50mg |
2-Oxazolamine, 4-(1-methylethyl)- |
229003-15-0 | 95% | 50mg |
$224.00 | 2024-04-20 |
4-(propan-2-yl)-1,3-oxazol-2-amine 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
229003-15-0 (4-(propan-2-yl)-1,3-oxazol-2-amine) 関連製品
- 97567-79-8(4-tert-butyl-1,3-oxazol-2-amine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 57707-64-9(2-azidoacetonitrile)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
